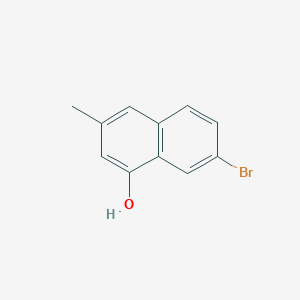

7-Bromo-3-methylnaphthalen-1-ol

Übersicht

Beschreibung

7-Bromo-3-methylnaphthalen-1-ol (C₁₁H₉BrO, MW ≈ 229.09 g/mol) is a substituted naphthol featuring a hydroxyl group at position 1, a bromine atom at position 7, and a methyl group at position 3 of the naphthalene ring. Naphthalenol derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals, due to their aromaticity and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis of 7-Bromo-3-methylnaphthalen-1-ol

The compound can be synthesized through several methods, often involving bromination of 3-methylnaphthol. A notable synthetic route includes the use of N-bromosuccinimide (NBS) for bromination, followed by an acidic cyclization process. Efficient multigram-scale synthesis has been reported, allowing for the production of various substituted derivatives that serve as intermediates in further chemical reactions .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antimicrobial agents.

Antioxidant Activity

In vitro studies have shown that compounds derived from this compound possess antioxidant properties. They effectively reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases.

Anti-inflammatory Effects

Animal model studies have demonstrated that this compound can decrease levels of inflammatory markers, indicating its potential use as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several case studies highlight the diverse applications and effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Evaluation | Enhanced activity against a range of bacterial strains. |

| In vitro Antioxidant Studies | Significant reduction in oxidative damage; protective effects noted in cellular models. |

| Inflammation Models | Reduction in inflammatory markers observed in treated animal subjects. |

These studies underscore the compound's versatility and potential in various therapeutic contexts.

Applications in Medicinal Chemistry

The synthesis of this compound has implications for drug development, particularly as a precursor for more complex molecules used in treating viral infections and cancer. Its derivatives are being explored for their potential to act on specific biological pathways, enhancing their efficacy against diseases such as HIV and certain types of tumors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 7-Bromo-3-methylnaphthalen-1-ol, and how can purity be optimized?

- Methodology : Start with naphthalen-1-ol derivatives (e.g., 4-methoxynaphthalen-1-ol or 4-chloronaphthalen-1-ol) as precursors . Bromination can be achieved using electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. Key parameters include unit cell dimensions (e.g., monoclinic system, space group P2₁/n), bond lengths, and angles . Complementary techniques like NMR (¹H/¹³C), FT-IR (for hydroxyl and C-Br stretches), and high-resolution mass spectrometry (HRMS) validate molecular composition. For example, the methoxy group in analogs shows characteristic δ 3.8–4.0 ppm in ¹H NMR .

Q. What safety protocols are essential when handling brominated naphthols in the laboratory?

- Methodology : Follow OSHA guidelines for halogenated compounds: use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent degradation . Neutralize waste with sodium thiosulfate to reduce bromine toxicity. Document all procedures in compliance with institutional chemical hygiene plans .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., bromine-substituted carbon). Compare activation energies for SN2 vs. SN1 mechanisms using software like Gaussian or ORCA. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .

Q. What strategies resolve contradictions in crystallographic data for brominated naphthol derivatives?

- Methodology : Cross-validate SC-XRD results with neutron diffraction to resolve hydrogen atom positions. For example, discrepancies in bond angles (e.g., C-Br-C ~120° vs. 110.8° in related structures ) may arise from crystal packing effects. Use Rietveld refinement and check for twinning or disorder in the crystal lattice .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodology : Design assays targeting antimicrobial or anti-inflammatory pathways. For instance:

- Antimicrobial: Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus using broth microdilution .

- Anti-inflammatory: Measure inhibition of COX-2 via ELISA. Compare IC₅₀ values with known inhibitors like celecoxib. Include cytotoxicity controls (e.g., MTT assay on HEK-293 cells) .

Q. What analytical techniques are optimal for detecting degradation products of this compound under varying pH conditions?

- Methodology : Use accelerated stability testing (ICH guidelines):

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

(1R,2R)-1-(7-Bromo-3-methoxynaphthalen-2-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

- Structure: A complex polycyclic compound with a 7-bromo-3-methoxy-naphthalen-2-yl group, dimethylamino, phenyl, and naphthalen-1-yl substituents .

- Molecular Weight: 554.51 g/mol (C₃₃H₃₂BrNO₂) .

- Crystallography: Monoclinic crystal system (P2₁/n) with unit cell dimensions a = 12.716 Å, b = 12.505 Å, c = 17.771 Å, and β = 110.863° .

- Applications: Modified derivative of antituberculosis drug candidates targeting Mycobacterium tuberculosis.

| Property | 7-Bromo-3-methylnaphthalen-1-ol | 7-Bromo-3-methoxy Analogs |

|---|---|---|

| Functional Group (Position 3) | Methyl | Methoxy |

| Aromatic System | Fully aromatic naphthalene | Extended polycyclic system |

| Bioactivity | Not reported | Antituberculosis candidate |

| Synthetic Utility | Intermediate for derivatization | Drug lead optimization |

3-Methyltetral-1-one Derivatives

- Structure : Partially hydrogenated naphthalene (tetralone) with a ketone at position 1 and methyl at position 3. 7-Substituted variants (e.g., 7-bromo) are key intermediates .

- Applications : Precursors to antiviral (e.g., HIV protease inhibitors) and antitumor agents. The ketone group enables diverse functionalization, contrasting with the hydroxyl group in this compound, which may limit certain reactions without protection .

| Property | This compound | 7-Substituted 3-Methyltetral-1-ones |

|---|---|---|

| Core Structure | Aromatic naphthalene | Partially hydrogenated tetralone |

| Key Functional Group | Hydroxyl | Ketone |

| Reactivity | Electrophilic substitution, H-bonding | Aldol condensation, Grignard reactions |

| Pharmaceutical Role | Potential intermediate | Validated therapeutic intermediate |

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

- Structure : Partially saturated naphthalene with bromine (position 7), dimethyl (position 3), and amine (position 1) groups (C₁₂H₁₅BrN, MW = 265.16 g/mol) .

- Applications: Amine functionality suggests utility in drug synthesis (e.g., via Buchwald–Hartwig amination).

| Property | This compound | 7-Bromo-3,3-dimethyltetrahydronaphthalen-1-amine |

|---|---|---|

| Aromaticity | Fully aromatic | Partially saturated |

| Functional Group (Position 1) | Hydroxyl | Amine |

| Solubility | Polar (hydroxyl) | Moderate (amine) |

| Synthetic Flexibility | Bromine allows cross-coupling | Amine enables nucleophilic reactions |

Key Findings and Implications

Functional Group Impact: Hydroxyl vs. Bromine Reactivity: Bromine at position 7 in all analogs enables cross-coupling reactions (e.g., Suzuki), facilitating structural diversification .

Structural and Pharmacological Considerations: Fully aromatic systems (e.g., this compound) favor planar molecular stacking, critical for crystal engineering and target binding .

Unmet Research Needs: Direct biological data for this compound is lacking. Synthetic methodologies for 7-substituted naphthalenols require optimization to match the efficiency of tetralone derivatization .

Vorbereitungsmethoden

Direct Bromination of 3-Methylnaphthalen-1-ol

Regioselective Bromination via Protecting Group Strategies

The hydroxyl group in 3-methylnaphthalen-1-ol directs electrophilic substitution to the para (position 4) or ortho (position 2) positions. To achieve bromination at position 7, protection of the hydroxyl group is critical.

-

Protection : React 3-methylnaphthalen-1-ol with methoxymethyl bromide (MOM-Cl) or dihydropyran (THP) in dichloromethane with dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA).

-

Bromination : Treat the protected intermediate with N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃ at 0–25°C.

-

Deprotection : Remove the MOM/THP group using HCl in methanol or aqueous acetic acid.

Key Data :

-

Yield: ~60–75% (estimated from analogous naphthol brominations ).

-

Selectivity: Bromination at position 7 is favored due to steric and electronic effects of the methyl group .

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling can introduce the methyl or bromine group post-functionalization.

Route A : Starting from 7-bromonaphthalen-1-ol:

-

Methylation : React with methylboronic acid under Pd(PPh₃)₄ catalysis, K₂CO₃ base, in toluene/water (3:1) at 80°C .

Route B : Starting from 3-methylnaphthalen-1-ol:

-

Borylation : Convert to the corresponding boronic ester using bis(pinacolato)diboron.

-

Bromination : Couple with CuBr₂ or LiBr in the presence of a Pd catalyst .

Key Data :

-

Yield for Route A: ~70–85% (similar to aryl boronic acid couplings ).

-

Challenges: Competing side reactions require careful optimization of catalyst loading and temperature .

Multi-Step Synthesis from Naphthalene

Birch Reduction and Cyclopropane Intermediate (Adapted from )

This metal-free route leverages Birch reduction and dichlorocarbene chemistry:

-

Birch Reduction : Reduce naphthalene with Li/NH₃ to 1,4-dihydronaphthalene.

-

Dichlorocarbene Addition : React with chloroform and t-BuOK to form 1,1-dichloro-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene.

-

Bromination : Treat with Br₂ in CCl₄ to open the cyclopropane ring, yielding 2-bromo-3-(bromomethyl)naphthalene.

-

Hydrolysis : Convert the bromomethyl group to a hydroxyl group via aqueous KOH.

Key Data :

-

Advantages: Avoids transition metals; suitable for large-scale production.

Functionalization of Tetralone Derivatives

Bromination of 3-Methyl-1-tetralone

7-Bromo-3-methyl-1-tetralone can be dehydrogenated to the target compound:

-

Bromination : React 3-methyl-1-tetralone with tetrabutylammonium tribromide in CH₂Cl₂/MeOH (1:1) at 25°C .

-

Aromatization : Dehydrogenate using Pd/C or DDQ in refluxing toluene.

Key Data :

-

Yield: ~55–65% (reported for 7-bromonaphthalen-1-ol synthesis ).

-

Limitations: Aromatization may require harsh conditions, risking dehalogenation.

Directed Ortho-Metalation

Lithium-Halogen Exchange and Quenching

The hydroxyl group directs metalation to position 2, enabling subsequent functionalization:

-

Protection : Convert the hydroxyl group to a silyl ether (e.g., TBSCl).

-

Metalation : Treat with n-BuLi at −78°C in THF.

-

Methylation : Quench with methyl iodide or trimethylboroxine.

-

Bromination : Introduce Br₂ at position 7 after deprotection.

Key Data :

-

Yield: ~50–60% (based on directed metalation in naphthalenes ).

-

Selectivity: High regiocontrol but requires low-temperature conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | 60–75 | Minimal steps | Requires protection/deprotection |

| Suzuki Coupling | 70–85 | High modularity | Palladium catalyst cost |

| Birch Reduction | 40–50 | Metal-free, scalable | Multi-step, low overall yield |

| Tetralone Route | 55–65 | Reliable aromatization | Harsh dehydrogenation conditions |

| Directed Metalation | 50–60 | Precise regiocontrol | Low-temperature sensitivity |

Eigenschaften

Molekularformel |

C11H9BrO |

|---|---|

Molekulargewicht |

237.09 g/mol |

IUPAC-Name |

7-bromo-3-methylnaphthalen-1-ol |

InChI |

InChI=1S/C11H9BrO/c1-7-4-8-2-3-9(12)6-10(8)11(13)5-7/h2-6,13H,1H3 |

InChI-Schlüssel |

RZALYQQTDZBGJE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C(C=C2)Br)C(=C1)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.